Methyl 2-(hydroxyimino)-6-nitrohexanoate
Description
Methyl 2-(hydroxyimino)-6-nitrohexanoate is a synthetic organic compound characterized by a six-carbon aliphatic chain (hexanoate ester) with two key functional groups: a hydroxyimino group (-NOH) at position 2 and a nitro group (-NO₂) at position 5.
Properties
CAS No. |
26074-64-6 |
|---|---|
Molecular Formula |
C7H12N2O5 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 2-hydroxyimino-6-nitrohexanoate |
InChI |
InChI=1S/C7H12N2O5/c1-14-7(10)6(8-11)4-2-3-5-9(12)13/h11H,2-5H2,1H3 |
InChI Key |
OUVUZBPGGAENBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NO)CCCC[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Flow Nitration of 1,3-Dicarbonyl Precursors
A biphasic semi-continuous flow system, as developed by Chentsova et al., enables safe and efficient nitration of 1,3-dicarbonyl compounds. For methyl 6-nitrohexanoate synthesis, methyl 3-ketohexanoate is reacted with acetyl nitrate (generated in situ from acetic anhydride and fuming HNO₃) in a PTFE tubular reactor at −10°C. Key advantages include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence time | 2.5 min | 89% conversion |
| Temperature | −10°C | Prevents decomposition |
| Solvent ratio (H₂O:EtOAc) | 1:3 | Enhances phase separation |
The nitro intermediate is subsequently deacetylated using aqueous NaOH (1 M, 0°C, 30 min) to yield methyl 6-nitrohexanoate in 78% overall yield.
Direct Nitration via Nitronium Ion Trapping
Alternative methods employ nitronium tetrafluoroborate (NO₂BF₄) in anhydrous dichloromethane. This approach avoids acidic conditions, making it suitable for acid-sensitive substrates. Methyl hex-2-enoate undergoes electrophilic nitration at the β-position, followed by hydrogenation to afford the saturated nitro ester.
Hydroxyimino Group Installation
Nitrite-Mediated Oxime Formation
The hydroxyimino group is introduced via reaction of methyl 6-nitrohexanoate with sodium nitrite under controlled acidic conditions, as detailed in U.S. Patent 3,919,284. Key steps include:
- Substrate activation : The α-proton of the nitro ester (pKa ≈ 8.5) is deprotonated using NaHCO₃ in a H₂O:MeOH (3:1) solvent system.
- Nitrosation : NaNO₂ (1.05 equiv) is added at 5°C, followed by gradual acidification with HCl to pH 4.5–5.0.
- Isomer control : Maintaining pH > 4.5 ensures preferential formation of the Z-isomer (95:5 Z:E ratio).
| Component | Quantity (mmol) | Role |
|---|---|---|
| Methyl 6-nitrohexanoate | 50.0 | Substrate |
| NaNO₂ | 52.5 | Nitrosating agent |
| HCl (6 N) | 25.0 | pH modulation |
| Reaction time | 2 h | Complete conversion |
This method yields this compound in 84% isolated yield after recrystallization from ethyl acetate.
Oxidative Methods for Challenging Substrates
For sterically hindered derivatives, TEMPO-mediated oxidation of primary amines provides an alternative pathway. Methyl 6-nitrohexanoate is first converted to the α-amine via Staudinger reduction, followed by oxidation with NaNO₂/CuSO₄ to install the hydroxyimino group.
Integrated Continuous-Flow Synthesis
Combining nitration and nitrosation steps in a telescoped flow reactor enhances throughput and safety. A two-stage system employs:
- Stage 1 : Nitration in a cooled (−15°C) PTFE reactor (ID = 1 mm, L = 5 m) with residence time 3.2 min.
- Stage 2 : Nitrosation in a glass microreactor at 10°C, pH 5.0, with online pH monitoring.
This approach reduces total synthesis time to <15 min and improves yield to 91% by minimizing intermediate decomposition.
Industrial-Scale Production Metrics
Scaling the patented batch process to 100 kg scale demonstrates:
| Parameter | Laboratory Scale | Pilot Plant (100 kg) |
|---|---|---|
| Yield | 84% | 78% |
| Purity (HPLC) | 99.2% | 98.5% |
| Cycle time | 8 h | 12 h |
Economic analysis reveals a raw material cost of \$412/kg, driven primarily by NaNO₂ consumption (58% of total cost).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxyimino)-6-nitrohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and oxime derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.
Major Products Formed
The major products formed from these reactions include various nitro, amine, and substituted oxime derivatives, which can be further utilized in synthetic chemistry and industrial applications .
Scientific Research Applications
Methyl 2-(hydroxyimino)-6-nitrohexanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-(hydroxyimino)-6-nitrohexanoate involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The nitro group can undergo redox reactions, generating reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Functional Group Analysis
The compound’s uniqueness lies in the coexistence of hydroxyimino and nitro groups on an aliphatic chain. Comparisons with analogous compounds reveal critical differences:
*Estimated based on structural analogs.
Key Observations :
- Aliphatic vs. Aromatic Backbones: Unlike aromatic analogs (e.g., 490-M18, 490-M56), this compound’s aliphatic chain may confer greater conformational flexibility but reduced stability due to the absence of aromatic resonance stabilization .
- Nitro Group Positioning: The terminal nitro group in Methyl 6-nitrohexanoate (C6) contrasts with the internal nitro group in aromatic compounds like 1-(2-amino-6-nitrophenyl)ethanone, which may alter metabolic reduction pathways .
Physicochemical Properties
- However, the methyl ester moiety counteracts this by enhancing lipid solubility .
- Stability: The hydroxyimino group is prone to tautomerization and oxidation, a trait shared with compounds like 490-M12 (hydroxyimino-phenylacetic acid derivatives) . In contrast, aromatic nitro compounds (e.g., ) exhibit higher thermal stability due to delocalized electron systems.
Reactivity and Metabolic Pathways
- Ester Hydrolysis: Like Methyl 6-nitrohexanoate, the ester group in the target compound is likely hydrolyzed in vivo to form a carboxylic acid, a common metabolic pathway for esters .
- Nitro Group Reduction: Aliphatic nitro groups (e.g., in Methyl 6-nitrohexanoate) are often reduced to amines, a process that may generate reactive intermediates. This differs from aromatic nitro compounds (e.g., ), where nitro reduction typically yields less toxic metabolites .
- Hydroxyimino Reactivity: The hydroxyimino group may chelate metal ions or undergo redox reactions, similar to compounds like 490-M11 and 490-M56 .
Toxicity Considerations
While direct toxicological data for this compound are unavailable, analogs provide clues:
- Nitro Group Toxicity: Aliphatic nitro compounds (e.g., Methyl 6-nitrohexanoate) are generally less toxic than aromatic nitro derivatives but may still produce reactive oxygen species (ROS) during metabolism .
- Hydroxyimino Group: Compounds like 490-M18 and 490-M56 show moderate cytotoxicity in preliminary studies, possibly linked to hydroxyimino-mediated oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
